molecular formula C22H18FN3O B6623405 N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide

Cat. No.: B6623405
M. Wt: 359.4 g/mol
InChI Key: WRKWCAUZJGCRKN-UHFFFAOYSA-N
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Description

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide is a heterocyclic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an indolyl group, making it a complex and intriguing molecule for researchers.

Properties

IUPAC Name

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O/c1-26-14-16(19-7-2-3-8-21(19)26)12-22(27)25-20-13-24-10-9-18(20)15-5-4-6-17(23)11-15/h2-11,13-14H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWCAUZJGCRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=CN=C3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the coupling of 3-fluorophenylboronic acid with 4-bromo-3-pyridinecarboxaldehyde under Suzuki coupling conditions, followed by the condensation with 1-methylindole and acetic anhydride. The reaction conditions often require the use of palladium catalysts and bases like potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide involves its interaction with specific molecular targets. As a WRN helicase inhibitor, it binds to the WRN protein, inhibiting its helicase activity, which is crucial for DNA repair and replication. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit WRN helicase sets it apart from other similar compounds, making it a valuable molecule for targeted cancer therapies.

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